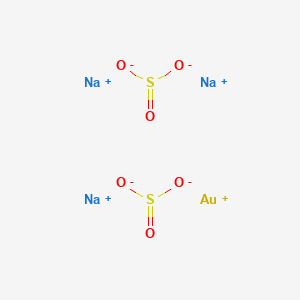

trisodium;gold(1+);disulfite

Description

The Significance of Gold(I) Coordination Compounds in Contemporary Chemical Research

Gold(I) coordination compounds are a class of molecules that have seen a surge in research interest owing to their diverse applications in catalysis, medicine, and materials science. sterc.org The linear, two-coordinate geometry of most gold(I) complexes imparts unique electronic and steric properties. researchgate.net This has been instrumental in the development of novel catalysts for a variety of organic transformations. sterc.org

In the field of medicine, gold(I) compounds have been investigated for their potential therapeutic properties. smolecule.com Furthermore, the phenomenon of aurophilicity, a weak attractive interaction between gold(I) centers, plays a crucial role in the formation of supramolecular structures and luminescent materials. researchgate.net

Fundamental Aspects of Gold(I)-Sulfur Coordination Chemistry

The coordination chemistry of gold(I) with sulfur-containing ligands is a particularly rich and well-studied area. The strong affinity of the "soft" gold(I) cation for "soft" sulfur donor atoms leads to the formation of stable complexes. wikipedia.org This interaction is fundamental to the stability and reactivity of compounds like trisodium (B8492382);gold(1+);disulfite.

In gold(I) sulfite (B76179) complexes, the sulfite ion (SO₃²⁻) acts as a ligand, donating a pair of electrons from the sulfur atom to the gold(I) center. The stability of the resulting [Au(SO₃)₂]³⁻ complex is a key factor in its utility in applications such as electroplating. sterc.orgpsu.edu The study of mixed-ligand systems, for instance involving both sulfite and thiosulfate (B1220275), has revealed the formation of various complex species in solution, further highlighting the versatility of gold(I)-sulfur coordination. researchgate.net

| Ligand Type | Example | Significance |

| Sulfite | SO₃²⁻ | Forms stable complexes with Au(I), crucial for non-cyanide gold plating. sterc.orgpsu.edu |

| Thiosulfate | S₂O₃²⁻ | Used in combination with sulfite for gold elution and in plating baths. researchgate.net |

| Thiolates | RS⁻ | Forms robust Au(I)-thiolate bonds, essential in nanoscience and biological systems. |

Table 2: Common Sulfur-Containing Ligands in Gold(I) Chemistry

Current Research Trajectories for Trisodium Gold(I) Disulfite

While much of the existing information on trisodium;gold(1+);disulfite is centered on its application in electroplating, current research trends in the broader field of gold(I) coordination chemistry suggest potential new directions for this compound. The exploration of gold(I) complexes for their catalytic activity is a major area of contemporary research. sterc.org Investigating the potential of this compound or its derivatives as catalysts in organic synthesis could unveil new applications.

Furthermore, the study of the fundamental properties of gold(I) sulfite complexes, including their redox stability and behavior in different solution conditions, continues to be an active area of research. researchgate.net A deeper understanding of these properties could lead to the optimization of existing applications and the development of new technologies. The potential for these gold complexes to form nanoparticles and their interactions with biological molecules also present intriguing avenues for future investigation. smolecule.com

Properties

IUPAC Name |

trisodium;gold(1+);disulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3Na.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFKUFJKKKTKSB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuNa3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889673 | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19153-98-1 | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019153981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold(1+) trisodium disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trisodium Gold I Disulfite and Analogous Gold I Sulfite Complexes

Conventional Aqueous Synthesis Routes from Gold(III) Precursors

The most common approach to synthesizing trisodium (B8492382) gold(I) disulfite involves the reduction of gold(III) complexes in an aqueous solution. This method is favored for its efficiency and control over the final product's purity.

Reduction of Tetrachloroaurate(III) Anions with Sulfite (B76179) Reagents

The synthesis typically begins with a gold(III) salt, such as chloroauric acid (HAuCl₄) or sodium tetrachloroaurate(III) (Na[AuCl₄]). smolecule.comgoogle.com These gold(III) precursors are reacted with a sulfite reagent, commonly sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). The sulfite ion acts as a reducing agent, converting the gold from the +3 oxidation state to the desired +1 oxidation state, while also serving as a ligand to stabilize the resulting gold(I) ion. smolecule.comresearchgate.net

The reaction is generally carried out in an aqueous solution. smolecule.com Key parameters that are controlled to optimize the yield and quality of the product include temperature and pH. The reaction is often conducted at temperatures ranging from room temperature up to around 65°C. smolecule.comgoogle.com The pH of the solution is typically adjusted to a neutral or alkaline range, generally between 7 and 11, to facilitate the reaction. smolecule.comgoogle.com

A typical procedure involves dissolving the gold(III) precursor in water and then adding the sulfite solution, often with stirring, until the characteristic yellow or orange color of the gold(III) complex disappears, indicating the formation of the colorless gold(I) sulfite complex. google.com

Table 1: Reaction Parameters for Aqueous Synthesis

| Parameter | Typical Range | Rationale |

|---|---|---|

| Gold(III) Precursor | HAuCl₄, Na[AuCl₄] | Readily available and soluble sources of Au(III). |

| Sulfite Reagent | Na₂SO₃, NaHSO₃ | Acts as both reducing agent and stabilizing ligand. |

| Temperature | Room Temperature - 65°C | Influences reaction rate. |

| pH | 7 - 11 | Optimizes the reduction and complexation process. |

| Solvent | Water | Standard medium for ionic reactions. |

Detailed Mechanistic Pathways in Aqueous Medium

The reduction of the tetrachloroaurate(III) anion, [AuCl₄]⁻, by sulfite (SO₃²⁻) or hydrogen sulfite (HSO₃⁻) in an aqueous medium is a complex process. Kinetic studies suggest that the reaction likely proceeds through an inner-sphere electron transfer mechanism. acs.orgelectronicsandbooks.com This implies that the sulfite ion directly coordinates to the gold(III) center, forming a transient intermediate complex before the redox reaction occurs.

The proposed mechanism involves the initial substitution of one or more chloride ligands on the [AuCl₄]⁻ complex by sulfite ions. acs.org This is followed by an intramolecular electron transfer from the coordinated sulfite to the gold(III) center, resulting in the formation of a gold(I) species and a sulfite radical. However, the formation of dithionate (B1226804) as a byproduct, which would suggest the involvement of sulfite radicals, has been questioned in some studies. acs.org

Preparation and Isolation Strategies for Solid-State Forms

Once the trisodium gold(I) disulfite is synthesized in solution, various techniques can be employed to isolate it as a solid product. The choice of method depends on the desired form of the final product, such as its hydration state.

Precipitation, Dissolution, and Filtration Techniques

A common method for isolating the solid gold(I) complex involves precipitation. After the synthesis in the aqueous phase is complete, the solution can be concentrated by evaporation, often under controlled temperature to avoid decomposition. google.com As the solvent is removed, the solubility limit of the trisodium gold(I) disulfite is exceeded, leading to its precipitation out of the solution.

The precipitated solid is then collected by filtration. google.com The collected solid may be washed with appropriate solvents to remove any remaining impurities. This process of dissolution and reprecipitation can be repeated to further purify the product. google.com The final solid is then typically dried to remove any residual solvent. google.com

Freeze-Drying (Lyophilization) for Anhydrous Product Generation

To obtain a solid, anhydrous form of trisodium gold(I) disulfite, freeze-drying, or lyophilization, is a preferred method. google.com This technique is particularly useful for heat-sensitive compounds that might decompose at elevated temperatures required for conventional evaporation. nih.govgea.com

The process involves freezing the aqueous solution of sodium gold(I) sulfite to a low temperature, typically around -40°C to -50°C. google.comnih.gov Once the solution is completely frozen, a high vacuum is applied. google.com Under these conditions of low temperature and pressure, the frozen water sublimes, meaning it transitions directly from a solid (ice) to a gas (water vapor) without passing through a liquid phase. gea.com This gentle process effectively removes the water, leaving behind a dry, often powdered, solid product. google.com This method is advantageous as it minimizes the risk of thermal degradation and oxidation of the gold(I) complex. google.com

Table 2: Comparison of Isolation Techniques

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Precipitation & Filtration | Concentration of the solution to induce crystallization, followed by physical separation of the solid. | Simple, scalable. | May require heating, which can lead to decomposition; may result in a hydrated product. |

| Freeze-Drying (Lyophilization) | Freezing the solution and removing the solvent (water) via sublimation under vacuum. | Gentle process, suitable for heat-sensitive compounds; yields an anhydrous product. | More complex and time-consuming equipment required. |

Synthesis of Related Gold(I)-Sulfur Species for Comparative Academic Study

The study of trisodium gold(I) disulfite is often complemented by the synthesis and characterization of other gold(I)-sulfur compounds. These related species provide valuable insights into the coordination chemistry of gold(I) with sulfur-containing ligands.

Examples of such compounds include gold(I) thiolates (Au-SR), which are formed by the reaction of gold(I) precursors with thiols (R-SH). conicet.gov.arwikipedia.org The nature of the organic group (R) in the thiol can be varied to tune the properties of the resulting complex. The synthesis of these compounds often involves the reduction of a gold(III) salt in the presence of the thiol, or the reaction of a gold(I) salt with the thiol. conicet.gov.ar

Another class of related compounds includes mixed-ligand complexes, where the gold(I) ion is coordinated to both sulfite and another ligand, such as thiosulfate (B1220275) or thiourea (B124793). researchgate.netresearchgate.net The synthesis of these mixed-ligand species typically involves reacting the gold(I) sulfite complex with the desired secondary ligand in a controlled stoichiometry. researchgate.net Comparative studies of these different gold(I)-sulfur complexes help to elucidate the influence of the ligand environment on the stability, reactivity, and electronic properties of the gold(I) center.

Formation of Gold Sulfide (B99878) Nanoparticles from Cyanoaurate(I) Precursors

The synthesis of gold sulfide (Au₂S) nanoparticles can be achieved through various routes, including reactions involving gold precursors and a sulfur source. One method involves reacting aqueous solutions of sodium gold sulfite with sodium sulfide. researchgate.net This reaction leads to the formation of roughly spherical Au₂S nanoparticles with an average diameter of 4 nm. researchgate.net The optical band gap of these nanoparticles has been estimated to be 1.8 ± 0.2 eV. researchgate.net

In processes related to gold leaching from ores, gold can form stable complexes with cyanide (cyanoaurate). Surface-enhanced Raman scattering (SERS) spectroscopy has been used to identify species formed during gold leaching in various media. researchgate.net For instance, in thiosulfate solutions, a gold sulfide monolayer has been shown to form on the gold surface. researchgate.net When a copper surface is placed in a gold thiosulfate solution, a cyanoaurate surface deposit can form. researchgate.net This highlights the complex interplay between gold, sulfur, and cyanide species in solution and on surfaces.

In another context, heterotrophic sulfate-reducing bacteria have been shown to reduce gold(I) thiosulfate complexes to form elemental gold nanoparticles approximately 10 nm in size. acs.org A key metabolic byproduct of these bacteria is hydrogen sulfide (H₂S), which can serve as a sulfur source for the potential in-situ formation of gold sulfide species. acs.org

The table below summarizes findings on the composition of nanoparticles formed from different gold precursors and sulfur sources.

| Gold Precursor | Sulfur Source | Primary Product | Nanoparticle Size | Source |

| Sodium Gold Sulfite | Sodium Sulfide | Gold(I) Sulfide (Au₂S) | ~4 nm | researchgate.net |

| Gold(I) Thiosulfate | Bacterial H₂S | Elemental Gold (Au) | ~10 nm | acs.org |

Synthesis of Gold(I) Sulfite Complexes in Nanoparticle Production

Trisodium gold(I) disulfite, with the chemical formula Na₃Au(SO₃)₂, is a highly stable gold(I) complex used as a precursor for producing gold nanoparticles (GNPs). tandfonline.comresearchgate.net The stability of this complex allows for controlled reduction to gold(0), enabling precise control over the resulting nanoparticle dimensions. tandfonline.com

A common method involves the reduction of an aqueous solution of Na₃Au(SO₃)₂ using a reducing agent such as sodium citrate. tandfonline.comresearchgate.net The procedure provides control over the size of the nanoparticles, which is a function of the reaction time and the concentration of the reactants. tandfonline.comresearchgate.net This method can produce very small, round gold nanoparticles with diameters ranging from 1 to 30 nm. tandfonline.com The strong interaction between the sulfite oxyanion and the gold nanoparticle surface contributes to the stability of the final product, allowing the nanogold to be isolated without changes in morphology. tandfonline.com

The influence of reaction parameters on the final product is significant. Studies have demonstrated how varying these conditions can tune the nanoparticle characteristics. For instance, the duration of the reaction directly impacts particle size.

| Reaction Time (Reflux) | Resulting Nanoparticle Characteristics | Source |

| 1 hour | Small, initial nuclei formation | tandfonline.com |

| 3 hours | Growth of nanoparticles | tandfonline.com |

| 5 hours | Further growth and size increase | tandfonline.com |

| 7 hours | Larger, well-defined nanoparticles | tandfonline.com |

Temperature is another critical parameter in the synthesis of gold nanostructures from gold(I) sulfite complexes. scispace.com By controlling the deposition temperature, the morphology and distribution of the resulting gold deposits can be managed. For example, when depositing gold from a Na₃Au(SO₃)₂ solution onto a porous SiO₂/Si template, different outcomes are observed at different temperatures.

| Deposition Temperature | Observed Outcome | Source |

| 50°C | Minimal reaction/deposition | scispace.com |

| 25°C | Controlled deposition into pores | scispace.com |

| 0°C | Excessive deposition, forming agglomerates and crystallites up to 200 nm | scispace.com |

Advanced techniques have also been developed, such as an intra-reduction method where heating sodium gold sulfite (Na₃Au(SO₃)₂) at 90°C under acidic conditions (pH 1) produces monodisperse gold nanoparticles with diameters of 6 nm without the need for an external reductant.

Advanced Structural Elucidation and Bond Characterization of Trisodium Gold I Disulfite Systems

Vibrational and Electronic Spectroscopic Probes for Molecular Structure

Spectroscopy offers a powerful, non-destructive window into the molecular world of gold(I) complexes. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its bonding, symmetry, and electronic environment can be obtained.

Infrared Spectroscopy in Confirming Ligand Coordination and Functional Groups

Infrared (IR) and Raman spectroscopy are pivotal in confirming the coordination of the sulfite (B76179) (SO₃²⁻) ligands to the gold(I) center. The vibrational modes of the sulfite ion are sensitive to its chemical environment. A free sulfite ion possesses a pyramidal structure with C₃ᵥ symmetry, exhibiting four fundamental vibrational modes. When sulfite coordinates to a metal ion like Au(I) through the sulfur atom, its symmetry is lowered, leading to distinct changes in its vibrational spectrum.

This change in symmetry lifts the degeneracy of certain vibrational modes, causing bands to split and shift in frequency. Specifically, the asymmetric S-O stretching (ν₃) and O-S-O bending (ν₄) modes, which are degenerate in the free ion, are expected to split into two distinct bands upon coordination. The symmetric S-O stretching (ν₁) and symmetric O-S-O bending (ν₂) modes also experience frequency shifts.

| Vibrational Mode | Symmetry (Free SO₃²⁻) | Typical Frequency (Free SO₃²⁻) | Expected Change upon S-coordination to Au(I) |

| ν₁ (S-O symmetric stretch) | A₁ | ~960-980 cm⁻¹ | Shift to higher frequency |

| ν₂ (O-S-O symmetric bend) | A₁ | ~620-635 cm⁻¹ | Minor shift |

| ν₃ (S-O asymmetric stretch) | E | ~930-960 cm⁻¹ | Splits into two non-degenerate bands, shifted |

| ν₄ (O-S-O asymmetric bend) | E | ~470-500 cm⁻¹ | Splits into two non-degenerate bands, shifted |

| ν(Au-S) | - | - | Appears in far-IR region (~250-350 cm⁻¹) |

Table 1: Comparison of expected infrared vibrational modes for the free sulfite ion versus sulfite coordinated to a gold(I) center. Frequencies are approximate and can vary based on the solid-state environment and counter-ions.

Ultraviolet-Visible Spectroscopy in Monitoring Complex Formation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic structure of the [Au(SO₃)₂]³⁻ complex and for monitoring its formation and stability in solution. Gold(I) complexes are typically colorless as they lack d-d electronic transitions in the visible range. However, they often exhibit intense absorption bands in the UV region, which are attributed to ligand-to-metal charge-transfer (LMCT) transitions.

In the [Au(SO₃)₂]³⁻ anion, these transitions involve the excitation of an electron from a molecular orbital primarily located on the sulfite ligands to an empty or partially filled orbital on the gold(I) center. Studies have shown that the stability and composition of gold(I) sulfite complexes in solution can be effectively monitored by tracking changes in these UV absorption bands. For instance, the equilibrium between different gold-sulfite-chloride species in acidic solutions has been characterized using UV spectroscopy, demonstrating its utility in determining complex stoichiometry and stability constants.

Furthermore, trisodium (B8492382) gold(I) disulfite is a key precursor in the synthesis of gold nanoparticles (AuNPs). UV-Vis spectroscopy is the primary technique used to characterize the formation and properties of these nanoparticles. AuNPs exhibit a unique optical feature known as Localized Surface Plasmon Resonance (LSPR), which results in a strong absorption band, typically in the visible region between 500 and 600 nm. mdpi.com The position, shape, and intensity of the LSPR peak are highly dependent on the nanoparticle size, shape, and aggregation state, making UV-Vis spectroscopy an indispensable tool for monitoring the reduction of the [Au(SO₃)₂]³⁻ complex to colloidal gold(0). mdpi.com

Nuclear Magnetic Resonance Spectroscopy (General Technique for Gold Complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of molecules in solution. For gold complexes, NMR is primarily used to characterize the organic or phosphorus-containing ligands attached to the metal center. Techniques like ¹H, ¹³C, and ³¹P NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the ligands.

Direct observation of the gold nucleus, ¹⁹⁷Au, is challenging due to its nuclear properties. ¹⁹⁷Au is the only naturally occurring isotope of gold, but it has a nuclear spin of I = 3/2 and a large quadrupole moment. This quadrupolar nature leads to very efficient nuclear relaxation, resulting in extremely broad resonance signals that are often difficult to detect. Consequently, ¹⁹⁷Au NMR is a highly specialized technique and not routinely employed.

Despite the challenges with ¹⁹⁷Au NMR, other NMR techniques are invaluable. For example, in gold(I) phosphine (B1218219) complexes, ³¹P NMR is routinely used to study ligand exchange reactions and to confirm the coordination of the phosphine to the gold center. The coordination causes a significant downfield shift in the ³¹P resonance compared to the free phosphine ligand. While the [Au(SO₃)₂]³⁻ complex itself lacks nuclei commonly studied by NMR (other than the low-abundance ¹⁷O), NMR remains a critical tool for analyzing related systems, such as those involving mixed ligands or organic additives.

| Nucleus | Spin (I) | Natural Abundance (%) | Key Applications for Gold Complexes | Challenges |

| ¹H | 1/2 | 99.98 | Characterization of organic ligands. | - |

| ¹³C | 1/2 | 1.1 | Elucidation of the carbon skeleton of organic ligands. | Low natural abundance. |

| ³¹P | 1/2 | 100 | Study of gold-phosphine complexes, ligand exchange. | Not applicable to sulfite complex. |

| ¹⁹⁷Au | 3/2 | 100 | Direct probing of the metal center environment. | Large quadrupole moment leads to very broad signals. |

Table 2: Overview of NMR-active nuclei relevant to the study of gold complexes.

Diffraction-Based Techniques for Crystal and Molecular Architecture

Diffraction techniques provide the most definitive information on the three-dimensional structure of materials by analyzing how they scatter a beam of radiation, such as X-rays or electrons.

Single-Crystal X-ray Diffraction Analysis of Gold(I)-Sulfite and Related Complexes

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. While a published crystal structure for trisodium gold(I) disulfite (Na₃[Au(SO₃)₂]) was not found, the structure of the closely related compound sodium aurothiosulfate dihydrate (Na₃[Au(S₂O₃)₂]·2H₂O) has been determined and serves as an excellent structural model. wikipedia.org

The analysis of Na₃[Au(S₂O₃)₂]·2H₂O reveals that the gold(I) ion is in a two-coordinate environment, bonded to the terminal sulfur atoms of two thiosulfate (B1220275) ligands. wikipedia.org The resulting [Au(S₂O₃)₂]³⁻ complex anion exhibits a nearly perfect linear S-Au-S geometry, which is characteristic of d¹⁰ Au(I) complexes. rsc.orgacs.org The Au-S bond lengths are uniform and consistent with covalent bonding. acs.orgresearchgate.net

Given the chemical similarities between sulfite (SO₃²⁻) and thiosulfate (S₂O₃²⁻) as S-donor ligands, it is highly probable that the [Au(SO₃)₂]³⁻ anion in the solid state would adopt a similar linear S-Au-S coordination geometry. The structure would consist of a central gold atom covalently bonded to the sulfur atom of each of the two sulfite ligands, with the sodium cations and any water of crystallization situated in the crystal lattice to balance the charge.

| Parameter | Value for Na₃[Au(S₂O₃)₂]·2H₂O | Expected Analogy for Na₃[Au(SO₃)₂] |

| Coordination Geometry | Linear | Linear |

| Coordination Number of Au(I) | 2 | 2 |

| Ligand Donor Atom | Sulfur | Sulfur |

| S-Au-S Bond Angle | ~180° | ~180° |

| Au-S Bond Length | ~2.29 Å | Similar to thiosulfate complex |

Table 3: Crystallographic data for the model compound Sodium Aurothiosulfate Dihydrate and the expected structural parameters for Trisodium Gold(I) Disulfite. wikipedia.orgacs.orgresearchgate.net

Electron Diffraction for Nanocrystalline Structure Determination

When trisodium gold(I) disulfite is used as a precursor to form gold coatings or nanoparticles, the resulting material is often nanocrystalline. For such materials, where growing single crystals suitable for SC-XRD is not feasible, electron diffraction is an essential characterization technique. nau.edursc.org Performed within a transmission electron microscope (TEM), techniques like Selected Area Electron Diffraction (SAED) and Convergent Beam Electron Diffraction (CBED) can provide detailed structural information from nanoscale regions. scielo.org.mx

Electron diffraction patterns from gold nanoparticles consistently confirm that they adopt the same face-centered cubic (fcc) crystal structure as bulk gold. scielo.org.mxnih.gov The diffraction pattern consists of a series of concentric rings (for polycrystalline samples) or distinct spots (for single-crystal domains). The positions and intensities of these rings or spots can be indexed to specific crystallographic planes (e.g., {111}, {200}, {220}) of the fcc lattice. nih.gov

This analysis allows for the precise determination of the lattice parameter, confirmation of the material's identity and phase purity, and identification of the crystallographic orientation of individual nanoparticles. aip.orgnih.gov Furthermore, subtle features in the diffraction patterns can reveal the presence of structural features such as twinning or stacking faults, which are common in gold nanostructures. scielo.org.mx

Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Structural Features

Transmission Electron Microscopy (TEM) is an indispensable technique for the direct visualization and characterization of materials at the nanoscale, providing critical insights into the morphology, size distribution, and crystalline structure of trisodium gold(I) disulfite and its derivatives. When utilized in the study of gold nanoparticles synthesized from Na₃Au(SO₃)₂, TEM analysis reveals detailed structural information that is unattainable through bulk characterization methods. researchgate.net

Research involving the reduction of gold-sulfite complexes to form gold nanoparticles demonstrates the power of TEM in identifying diverse morphologies. For instance, studies on the related gold thiosulfate system have shown that synthesis conditions can lead to polydisperse samples containing icosahedral gold particles, triangular nanoplates, and small nanospheres. TEM imaging, coupled with techniques like selected area electron diffraction (SAED), can confirm the crystalline nature of these nanoparticles, often revealing a face-centered cubic (FCC) gold structure.

In a typical application, a dilute suspension of the gold-containing sample is deposited onto a TEM grid (often a carbon-coated copper grid). The electron beam passes through the sample, and the resulting image provides a two-dimensional projection of the nanoscale structures. This allows for precise measurement of particle dimensions and observation of their shape. For example, when Na₃Au(SO₃)₂ is used as a precursor, TEM can be employed to monitor the controlled deposition of gold into porous templates or to characterize the size and monodispersity of resulting colloidal nanoparticles.

Key Morphological Features Observable by TEM:

| Feature | Description | Significance |

|---|---|---|

| Particle Size | Measurement of the dimensions (e.g., diameter, edge length) of individual nanoparticles. | Crucial for understanding quantum size effects and surface-area-dependent properties. |

| Morphology | Identification of particle shapes such as spheres, rods, plates, or more complex polyhedra (e.g., icosahedra). | Particle shape strongly influences optical, catalytic, and electronic properties. |

| Polydispersity | Assessment of the variation in size and shape within a sample population. | Affects the uniformity of the material's overall properties. |

| Crystalline Structure | Analysis of atomic arrangement using high-resolution TEM (HR-TEM) and electron diffraction patterns. | Confirms the phase of the material (e.g., FCC gold) and identifies defects or twinning. |

| Aggregation State | Observation of whether primary particles exist individually or have formed larger clusters or agglomerates. | Impacts the stability of colloidal solutions and the effective surface area. |

Detailed Analysis of Gold-Sulfur Bonding and Coordination Environment

The chemical behavior and stability of trisodium gold(I) disulfite, Na₃[Au(SO₃)₂], are fundamentally governed by the coordination environment of the central gold(I) ion and the nature of its bonds with the sulfur-containing sulfite ligands.

A defining characteristic of gold(I) complexes is their strong preference for a two-coordinate, linear geometry. This arrangement is consistently observed in various gold(I) compounds, including those with sulfur-based ligands. In the case of the [Au(SO₃)₂]³⁻ complex anion, the central Au(I) ion is coordinated to two sulfite ligands, resulting in a linear or nearly linear S-Au-S arrangement. This geometry is electronically favorable for the d¹⁰ configuration of Au(I), as it minimizes steric hindrance and repulsion between the negatively charged ligands. mdpi.com The structure of the analogous gold(I) sulfide (B99878) (Au₂S) also features a linear S-Au-S linkage, further exemplifying this geometric preference. wikipedia.org

The interaction between the soft acid gold(I) ion and the soft base sulfur atom of the sulfite ligand results in a bond with significant covalent character. Density Functional Theory (DFT) studies on the analogous [Au(S₂O₃)₂]³⁻ complex reveal that the coordinate bonds are not formed by pure σ-donation from the ligand to the Au⁺ ion. mdpi.com Instead, there is a notable degree of electron back-donation from the filled d-orbitals of Au⁺ to the empty orbitals of the ligands. mdpi.com This synergistic process, involving both ligand-to-metal donation and metal-to-ligand back-donation, strengthens the Au-S bond. mdpi.com While some studies of sulfite ions interacting with a gold surface have described the formation of strong ionic bonds, the bonding within a discrete coordination complex like [Au(SO₃)₂]³⁻ is best understood as a polar covalent bond, where electrons are shared but drawn more closely to the more electronegative ligand atoms. researchgate.net

Contributions to the Au-S Bond:

| Bonding Component | Description | Effect on Bond |

|---|---|---|

| σ-Donation | A lone pair of electrons from the sulfur atom of the sulfite ligand is donated to an empty hybrid orbital on the gold(I) center. | Forms the primary single bond (dative bond). |

| π-Back-donation | Electron density from the filled d-orbitals of the gold(I) center is donated back into suitable empty orbitals on the sulfite ligand. | Strengthens the Au-S interaction and increases its covalent character. |

| Ionic Contribution | Electrostatic attraction between the positively charged Au(I) center and the negatively charged sulfite ligand. | Contributes to the overall stability of the complex. |

Aurophilicity is a well-documented phenomenon in gold(I) chemistry, characterized by weak, attractive interactions between two or more gold(I) centers. These Au···Au interactions, which are comparable in strength to a hydrogen bond, typically occur at distances between 2.85 and 3.50 Å. mdpi.com They arise from relativistic effects that influence the electron configuration of gold and can lead to the formation of dimers, clusters, and extended polynuclear assemblies in the solid state. mdpi.com

Many gold(I) complexes, particularly with ligands like phosphines or thiolates, exhibit aurophilic interactions that significantly influence their crystal structures and photophysical properties. mdpi.comnih.gov However, based on available structural data for related complexes, there is no direct evidence to suggest the presence of significant aurophilic interactions in trisodium gold(I) disulfite. The anionic complex [Au(SO₃)₂]³⁻ is typically found as a discrete, monomeric species. The high negative charge on the complex and the presence of sodium counter-ions likely favor crystal packing arrangements that maximize electrostatic separation rather than promoting close contact between the gold centers.

The sulfite ion (SO₃²⁻) is an ambidentate ligand, meaning it has multiple potential donor atoms and can coordinate to a metal center in various ways. For transition metals, sulfite can bind through the sulfur atom (S-bonded) or through one of the oxygen atoms (O-bonded). wikipedia.org It can also act as a bridging ligand, connecting two metal centers. wikipedia.org

In the context of the [Au(SO₃)₂]³⁻ complex, the coordination is expected to be monodentate and S-bonded. wikipedia.org This is consistent with Pearson's Hard and Soft Acids and Bases (HSAB) theory, which predicts that the soft gold(I) acid will preferentially bind to the softer sulfur donor atom of the sulfite ligand rather than the harder oxygen atoms. S-coordination is the more common mode for sulfite ligands in general. wikipedia.org The stoichiometry of the Na₃[Au(SO₃)₂] complex indicates that two sulfite ligands are bound to the central gold atom to achieve the characteristic linear coordination. researchgate.netalfa-chemistry.com

Possible Coordination Modes of Sulfite (SO₃²⁻):

| Coordination Mode | Description | Likelihood in [Au(SO₃)₂]³⁻ |

|---|---|---|

| Monodentate S-bonded | The sulfite ligand binds to the gold center through its sulfur atom. | Most likely and common mode. |

| Monodentate O-bonded | The sulfite ligand binds to the gold center through one of its oxygen atoms. | Less likely due to HSAB principles. |

| Bidentate (Chelating) | The sulfite ligand binds through two donor atoms (e.g., S and O) to the same metal center. | Unlikely, as it would disrupt the preferred linear geometry of Au(I). |

| Bridging | The sulfite ligand links two separate gold centers. | Possible in polynuclear species, but not expected in the discrete [Au(SO₃)₂]³⁻ anion. |

Computational and Theoretical Investigations into the Electronic Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in describing the nature of the gold-sulfur bond, which is central to the stability and chemistry of trisodium (B8492382);gold(1+);disulfite.

Density Functional Theory (DFT) has become a primary computational method for investigating gold(I)-sulfur systems due to its balance of accuracy and computational efficiency. DFT studies consistently show a strong, predominantly covalent interaction between the soft gold(I) cation and soft sulfur donor atoms mdpi.com.

Key findings from DFT studies on related gold(I)-thiolate and gold(I)-thiosulfate systems, which provide insights applicable to the gold(I)-sulfite system, include:

Charge Distribution : Natural Bond Orbital (NBO) analysis and other charge population methods show a transfer of electron density from the sulfur-based ligands to the gold(I) center. However, there is also a notable degree of back-donation from the d-orbitals of gold to the orbitals of the ligands, which strengthens the coordinate bond mdpi.com.

Geometric Parameters : DFT calculations can accurately predict the geometric structure of these complexes. For the [Au(SO₃)₂]³⁻ ion, a linear S-Au-S coordination is expected, consistent with the typical two-coordinate geometry of gold(I) complexes researchgate.netshu.ac.uk. DFT has been used to determine Au-S bond lengths in similar complexes, such as Au(S₂O₃)₂³⁻, with results showing good agreement with experimental data from EXAFS spectroscopy researchgate.net.

| Parameter | DFT Prediction/Insight | Significance |

|---|---|---|

| Bond Character | Primarily covalent with significant electrostatic contribution mdpi.comacs.org. | Explains the high stability of the Au-S bond. |

| Electron Transfer | σ-donation from S to Au(I) and π-backdonation from Au(I) to the ligand mdpi.com. | Strengthens the overall metal-ligand interaction. |

| Coordination Geometry | Linear two-coordinate S-Au-S arrangement is energetically favored researchgate.net. | Consistent with the known preference of Au(I) complexes. |

| Bond Dissociation Energy | Calculations indicate a strong metal-S bond in aqueous solution researchgate.net. | Underpins the thermodynamic stability of the complex. |

It is important to note that some DFT methods can struggle with certain gold-sulfur systems, like solid gold(I) sulfide (B99878) (Au₂S), where standard functionals have been shown to produce significant errors in predicting equilibrium volume and bulk modulus due to challenges in accurately describing static correlation nih.govresearchgate.net. However, for molecular complexes like [Au(SO₃)₂]³⁻ in solution, DFT provides reliable insights mdpi.comresearchgate.net.

To further dissect the nature of the chemical bond, specialized analysis methods are employed to partition orbital interactions into bonding, non-bonding, and anti-bonding contributions.

Crystal Orbital Overlap Population (COOP) : Similar to COHP, COOP analysis provides information about bonding by analyzing the overlap population between orbitals. A positive COOP value indicates bonding, while a negative value indicates an anti-bonding interaction rwth-aachen.de.

Frontier Molecular Orbital (FMO) Theory : FMO analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the interacting fragments (i.e., the gold(I) ion and the sulfite (B76179) ligands). The interaction is largely governed by the donation of electron density from the HOMO of the sulfite ligand (the donor) to the LUMO of the gold(I) ion (the acceptor). The energy gap between these orbitals influences the strength and nature of the resulting bond acs.org. Relativistic effects in gold are known to stabilize the 6s orbital (LUMO in Au⁺) and destabilize the 5d orbitals (HOMO), which plays a crucial role in the strong orbital interactions observed in gold(I) complexes acs.org.

| Method | Principle | Information Gained |

|---|---|---|

| COHP | Partitions band-structure energy into orbital-pair interactions cohp.de. | Identifies and quantifies bonding vs. anti-bonding contributions to bond energy mdpi.com. |

| COOP | Analyzes the overlap population of wavefunctions between atoms rwth-aachen.de. | Visualizes bonding, anti-bonding, and non-bonding character of orbitals across energy levels. |

| FMO | Analyzes interactions between the highest occupied and lowest unoccupied molecular orbitals acs.org. | Explains bond formation in terms of donor (ligand) and acceptor (metal) orbital interactions. |

These analyses collectively confirm that the S-Au bond in gold(I) complexes is a sophisticated interaction involving significant orbital mixing, leading to its characteristic strength and stability mdpi.comacs.org.

Modeling of Coordination Preferences and Structural Stability

Theoretical modeling is essential for predicting how the [Au(SO₃)₂]³⁻ complex interacts with its environment and for understanding its inherent structural properties.

While trisodium;gold(1+);disulfite is a discrete coordination complex, the principles of gold-sulfur interactions are extensively studied in the context of ligand adsorption on gold surfaces and nanoparticles, providing valuable analogous insights.

Adsorption Sites : DFT calculations on the adsorption of sulfur and sulfur-containing molecules (like thiols) on gold surfaces have identified preferred binding sites. At low coverages, sulfur atoms energetically favor high-coordination sites, such as the face-centered cubic (fcc) hollow sites on an Au(111) surface aip.orgresearchgate.netrsc.org. However, for larger ligands like thiolates, steric repulsion between the ligand and the gold surface can lead to a preference for lower-coordination sites, such as bridge positions aip.org.

Ligand Binding Energetics : Computational protocols using molecular dynamics (MD) simulations combined with methods like umbrella sampling can be used to calculate the adsorption free energies of ligands on gold surfaces nih.govacs.org. These studies show that the choice of force field is critical for accurately modeling the molecule-surface interaction nih.govacs.org. Such approaches could be adapted to study the interaction of the [Au(SO₃)₂]³⁻ anion with other species or surfaces in solution.

For a seemingly simple linear complex like [Au(SO₃)₂]³⁻, theoretical calculations can explore its dynamic behavior and the possibility of different spatial arrangements of the sulfite ligands.

Conformational Analysis : DFT calculations have been used to examine the conformational potential energy surface of the related Au(S₂O₃)₂³⁻ complex in aqueous solution researchgate.net. These studies predict that the internal rotation about the linear S-Au-S axis is facile, with a very low rotational barrier (less than 3 kcal/mol) researchgate.net. This indicates that the sulfite ligands in the [Au(SO₃)₂]³⁻ complex are likely to be highly mobile, able to rotate freely around the central gold atom in solution. This contrasts with the more rigid conformation that might be observed in a crystal lattice.

Isomer Prediction : While significant configurational isomerism (like cis-trans) is not possible for a two-coordinate linear complex, computational methods can be used to predict the most stable arrangement of ligands in more complex or mixed-ligand systems. For instance, if other ligands were present in solution, theoretical calculations could predict the relative stabilities of different resulting gold(I) complexes.

Theoretical Exploration of Reaction Pathways and Redox Potentials

Computational chemistry allows for the investigation of potential chemical transformations and electrochemical properties of the [Au(SO₃)₂]³⁻ complex.

Reaction Pathways : Gold(I) complexes are renowned catalysts, and DFT is a key tool for mapping the reaction mechanisms researchgate.netacs.orgnih.gov. Calculations can identify transition states and intermediates, providing a detailed energy profile for a proposed reaction pathway. For instance, in gold-catalyzed reactions involving alkynes, theoretical studies have elucidated the mechanism of nucleophilic attack on the gold-activated alkyne acs.orgnih.gov. Similar methods could be applied to explore the reactivity of the [Au(SO₃)₂]³⁻ complex, such as its decomposition pathways or its role in ligand exchange reactions.

Redox Potentials : The redox potential of a chemical species is a fundamental thermodynamic property that can be calculated using high-level ab initio molecular orbital methods anu.edu.au. The process typically involves calculating the Gibbs free energy of the species in its oxidized and reduced forms. For the [Au(SO₃)₂]³⁻ complex, this would involve calculating the energies of the Au(I) complex and its one-electron oxidized counterpart, a Au(II) species. The accuracy of these calculations is highly dependent on the proper inclusion of solvent effects, often modeled using a polarizable continuum model (PCM) mdpi.comanu.edu.au. While direct calculations for this specific complex are not widely reported, the redox potential for the related sulfite radical/sulfite couple (SO₃•⁻/SO₃²⁻) has been determined to be 0.73 V vs. NHE, providing context for the electrochemistry of the ligand itself researchgate.net.

Chemical Reactivity and Mechanistic Studies of Trisodium Gold I Disulfite

Oxidation-Reduction Chemistry of Gold(I) Sulfite (B76179)

The gold(I) sulfite complex, Au(SO₃)₂³⁻, exhibits a rich oxidation-reduction chemistry, characterized by its electrochemical behavior and its tendency to undergo decomposition to form elemental gold under certain conditions.

The electrochemical reduction of the gold(I) sulfite complex has been investigated through voltammetry and other techniques to understand the kinetics of gold electrodeposition. The standard electrochemical reduction potential for the reaction [Au(SO₃)₂]³⁻ + e⁻ ⇌ Au + 2SO₃²⁻ has been determined to be 0.116 V versus the Normal Hydrogen Electrode (NHE). researchgate.net This value indicates that the gold(I) sulfite complex is thermodynamically stable, though less so than some other gold complexes like the thiosulfate (B1220275) complex. researchgate.net

Cyclic voltammetry studies reveal that the electrochemical reduction of gold from sulfite solutions is a complex process. The reaction is largely limited by diffusion, although at small cathodic polarizations, the limiting current density is independent of the electrode rotation speed. vu.lt A significant feature of the electrodeposition process is the formation of an inhibiting passive layer on the electrode surface, which can affect the reaction rate. vu.ltbuketov.edu.kz This layer is thought to be composed of chemisorbed sulfite ions and sulfur. vu.ltbuketov.edu.kz The formation and activation of this passive surface layer is a slow process, leading to hysteresis in voltammetric curves. vu.lt Factors such as solution stirring and increased temperature can accelerate the electrochemical reduction of gold, particularly at electrode potentials below -0.55 V. vu.lt

| Parameter | Value | Conditions/Reference |

|---|---|---|

| Standard Reduction Potential (E°) | 0.116 V vs. NHE | For the reaction [Au(SO₃)₂]³⁻ + e⁻ ⇌ Au + 2SO₃²⁻ researchgate.net |

| Rate-Limiting Step | Primarily diffusion-limited | vu.lt |

| Inhibiting Species | Passive layer of chemisorbed sulfite ions and sulfur | vu.ltbuketov.edu.kz |

The gold(I) sulfite complex is metastable and its stability in solution is sensitive to several factors, particularly in acidic media. researchgate.net Research has systematically studied the effects of various parameters on the redox stability of Au(SO₃)₂³⁻ in acidic chloride solutions. researchgate.net

Several factors are known to decrease the stability of the complex, promoting its decomposition to elemental gold (Au(0)). These include:

Increased Gold Concentration: Higher concentrations of the gold complex reduce the time before decomposition is observed. researchgate.net

Increased Acidity (H⁺ concentration): A lower pH accelerates the decomposition process. researchgate.net

Elevated Temperature: Higher temperatures decrease the solution's lifetime. researchgate.net

Conversely, certain conditions can enhance the stability of the gold(I) sulfite complex:

Increased Sulfite Concentration: An excess of the sulfite ligand helps to stabilize the complex. researchgate.net

Presence of Chloride Ions: The addition of chloride ions significantly increases the stability of the gold sulfite solution. researchgate.net

The stability of gold electroplating baths containing sulfite can also be influenced by the formation of dithionite (B78146) ions, which act as a reducing agent for the Au(I) complex, leading to the formation of colloidal gold. researchgate.net

| Factor | Effect on Stability | Reference |

|---|---|---|

| ↑ Gold Concentration | Decreases | researchgate.net |

| ↑ H⁺ Concentration (↓ pH) | Decreases | researchgate.net |

| ↑ Temperature | Decreases | researchgate.net |

| ↑ Sulfite Concentration | Increases | researchgate.net |

| ↑ Chloride Concentration | Increases | researchgate.net |

The inherent redox instability of the gold(I) sulfite complex can lead to its decomposition and the formation of elemental gold, Au(0). researchgate.netresearchgate.net This process is a significant aspect of the complex's chemistry, particularly in acidic solutions. researchgate.net The reduction to metallic gold is thermodynamically favorable, as Au(0) is the most stable form of gold. reddit.com

Two primary pathways for the formation of elemental gold from the Au(I) sulfite complex have been proposed researchgate.net:

Disproportionation: The gold(I) complex can disproportionate into elemental gold and a higher oxidation state species, such as gold(III).

Reduction by Sulfite: The sulfite ion itself can act as a reducing agent, converting the gold(I) complex to metallic gold.

The rate of reduction to gold(0) can increase sharply in the presence of existing traces of gold metal, suggesting an autocatalytic process. researchgate.net While disproportionation would theoretically yield both Au(0) and Au(III), studies on the decomposition of other Au(I) complexes have shown that the primary product can be almost exclusively elemental gold. rsc.org The formation of gold nanoparticles from gold sulfite solutions has also been reported, for instance, through reaction with sodium sulfide (B99878) to form a metastable gold(I) sulfide (Au₂S) phase, which can contain metallic gold as an impurity. researchgate.net

Ligand Exchange and Substitution Processes

The gold(I) sulfite complex is labile to ligand substitution, readily participating in exchange and substitution reactions with other ligands. researchgate.net

In solutions containing both sulfite and chloride ions, a mixed-ligand complex, Au(SO₃)Cl²⁻, can form. researchgate.net This species exists in equilibrium with the disulfite complex, Au(SO₃)₂³⁻. The substitution of a chloride ligand for a sulfite ligand is described by the following equilibrium:

Au(SO₃)Cl²⁻ + SO₃²⁻ ⇌ Au(SO₃)₂³⁻ + Cl⁻

The sulfite ligands in the Au(SO₃)₂³⁻ complex can be displaced by other soft donor ligands that have a strong affinity for gold(I), such as those containing sulfur or phosphorus.

Interactions with Thiourea (B124793): Studies in mixed sulfite-thiourea (TU) solutions have demonstrated that thiourea can substitute the sulfite ligands. researchgate.net The equilibrium constants for these substitution reactions have been evaluated from pH measurements in mixed solutions. researchgate.net The reactions proceed in a stepwise manner:

Au(SO₃)₂³⁻ + i TU ⇌ Au(SO₃)₂₋ᵢ(TU)ᵢ²ⁱ⁻³ + i SO₃²⁻

| Reaction Step (i) | Equilibrium Constant | Reference |

|---|---|---|

| 1 | log₁₀β₁ = -1.2 | researchgate.net |

| 2 | log₁₀β₂ = -3.6 | researchgate.net |

Interactions with Phosphines: Phosphine (B1218219) ligands are known to be strong σ-donors that form stable complexes with gold(I). rsc.orgnih.gov This strong affinity suggests that phosphines would readily displace sulfite ligands from the Au(SO₃)₂³⁻ complex. Gold(I)-phosphine complexes are a major class of gold compounds, widely studied for applications ranging from catalysis to medicine. nih.govmdpi.com The stability of these complexes is attributed to the strong coordinate bond formed between the soft gold(I) center and the soft phosphorus atom of the phosphine ligand. nih.gov Functionalized phosphine ligands can also be used to impart specific properties, such as luminescence, to the resulting gold(I) complexes. rsc.org

Reaction Mechanisms in Nanoparticle Formation and Transformation

The formation and transformation of gold nanoparticles from trisodium (B8492382);gold(1+);disulfite, also known as sodium gold(I) sulfite, are governed by complex reaction mechanisms. The gold(I) sulfite complex, [Au(SO₃)₂]³⁻, serves as a stable precursor, allowing for controlled reduction to elemental gold (Au(0)), which then nucleates and grows into nanoparticles. The reaction pathways involved are crucial in determining the size, shape, and stability of the resulting nanoparticles.

Role as a Reducing and Stabilizing Agent in Gold Nanoparticle Synthesis

Trisodium;gold(1+);disulfite plays a dual role in the synthesis of gold nanoparticles, acting as both a reducing agent and a stabilizing agent. This dual functionality is critical for the controlled formation of stable gold colloids.

The synthesis of the gold(I) sulfite complex often begins with a gold(III) precursor, such as tetrachloroauric acid (HAuCl₄). The sulfite or bisulfite ions in the solution reduce the gold(III) to the more stable gold(I) complex. Kinetic studies suggest that this reduction likely occurs via an inner-sphere electron transfer mechanism. In this process, the sulfite ion directly coordinates with the gold(III) center, forming a transient intermediate complex. This is followed by an intramolecular electron transfer from the coordinated sulfite to the gold(III) center, resulting in the formation of a gold(I) species.

Once the this compound complex is formed, it can undergo further reduction to form Au(0) nanoparticles. This can happen through an intra-molecular reduction process where the sulfite ligand itself provides the electrons for the reduction of the Au(I) center. The stability of the [Au(SO₃)₂]³⁻ complex allows for a controlled and gradual reduction, which is essential for uniform nanoparticle growth.

The sulfite ions also act as a stabilizing agent, preventing the agglomeration of the newly formed gold nanoparticles. The sulfite ions can adsorb onto the surface of the gold nanoparticles, creating a negatively charged layer. This layer results in electrostatic repulsion between the individual nanoparticles, thus maintaining a stable colloidal suspension.

| Factor | Role in Nanoparticle Formation | Typical Conditions |

|---|---|---|

| Precursor | Provides the source of gold(I) ions for reduction to Au(0). | This compound (Na₃[Au(SO₃)₂]) |

| Reducing Agent | Donates electrons to reduce Au(I) to Au(0). Can be the sulfite ion itself (autoreduction). | Sulfite (SO₃²⁻) |

| Stabilizing Agent | Adsorbs to the nanoparticle surface to prevent aggregation. | Sulfite (SO₃²⁻) |

| pH | Influences the stability of the gold(I) sulfite complex and the rate of reduction. | Typically neutral to alkaline |

| Temperature | Affects the kinetics of the reduction and nanoparticle growth. | Varied, can influence nanoparticle size and morphology |

Pathways of Disproportionation Reactions in Gold(I) Systems

In addition to direct reduction, the formation of gold nanoparticles from gold(I) complexes can also proceed through disproportionation reactions. Disproportionation is a type of redox reaction where a species is simultaneously oxidized and reduced. In the context of gold(I) systems, this involves the conversion of Au(I) ions into elemental gold (Au(0)) and a higher oxidation state of gold, typically Au(III).

The general equation for the disproportionation of a gold(I) species can be represented as:

3Au⁺ → 2Au⁰ + Au³⁺

For the this compound complex, a plausible disproportionation pathway would involve the following reaction:

3[Au(SO₃)₂]³⁻ → 2Au⁰ + [Au(SO₃)₄]⁵⁻ + 2SO₃²⁻

This reaction is thermodynamically influenced by the relative stabilities of the Au(I) and Au(III) complexes in the specific chemical environment. The stability of gold plating solutions containing sulfite is known to be affected by the disproportionation of Au(I) species, which can lead to the formation of colloidal gold researchgate.net.

The likelihood of disproportionation is dependent on several factors, including the concentration of the gold(I) complex, the pH of the solution, and the presence of other ligands. While disproportionation is a recognized pathway in gold chemistry, detailed mechanistic studies specifically on the disproportionation of the [Au(SO₃)₂]³⁻ complex in the context of nanoparticle synthesis are not extensively detailed in the available literature. However, it remains a significant potential route for the formation of Au(0) nuclei, which then grow into larger nanoparticles.

| Step | Reaction Pathway | Description |

|---|---|---|

| 1 | Reduction of Au(III) to Au(I) | [AuCl₄]⁻ + 2SO₃²⁻ → [Au(SO₃)₂]³⁻ + 4Cl⁻ + SO₄²⁻ (Simplified) |

| 2 | Autoreduction of Au(I) | [Au(SO₃)₂]³⁻ → Au⁰ + Oxidized Sulfite Species |

| Disproportionation of Au(I) | 3[Au(SO₃)₂]³⁻ → 2Au⁰ + [Au(SO₃)₄]⁵⁻ + 2SO₃²⁻ | |

| 3 | Nucleation | nAu⁰ → (Au⁰)n |

| 4 | Growth and Stabilization | (Au⁰)n + m[Au(SO₃)₂]³⁻ → (Au⁰)n+m + Oxidized Products (Au⁰)n+m + xSO₃²⁻ → (Au⁰)n+mx²⁻ (stabilized nanoparticle) |

Advanced Applications in Materials Science and Catalysis Utilizing Gold I Disulfite

Role as a Precursor for Gold Nanomaterials

The utility of trisodium (B8492382);gold(1+);disulfite as a precursor stems from its stability, which permits a controlled reduction from Au(I) to metallic Au(0). This control is crucial for dictating the final dimensions and characteristics of the resulting gold nanostructures. Unlike more common gold(III) precursors such as tetrachloroauric acid, the sulfite (B76179) complex offers a milder and often more tunable route to nanoparticle synthesis.

Controlled Synthesis of Gold Nanoparticles with Tailored Size and Shape

The synthesis of gold nanoparticles (AuNPs) with specific sizes and shapes is critical for their application in fields ranging from electronics to medicine, as these physical parameters dictate their optical and electronic properties. acs.orgnih.gov Trisodium;gold(1+);disulfite serves as an effective precursor for achieving this control.

Research has demonstrated that well-dispersed AuNPs can be synthesized through the intra-molecular reduction of sodium gold sulfite, eliminating the need for additional reducing agents. ccspublishing.org.cn By carefully optimizing reaction parameters such as temperature, pH, and precursor concentration, the size of the resulting nanoparticles can be precisely controlled. For example, one study achieved the synthesis of stable 6 nm AuNPs by adjusting the conditions to 90 °C, a pH of 1, and a precursor concentration of 0.01 mmol/L. ccspublishing.org.cn

The choice of precursor and reaction conditions allows for the tailoring of nanoparticle dimensions. The stability of the gold(I) sulfite complex enables a slower, more controlled nucleation and growth process compared to the rapid reduction of Au(III) salts, which is essential for producing monodisperse nanoparticles. ucc.ie The ability to tune these parameters is a key advantage in producing AuNPs with desired characteristics for specific applications.

| Parameter | Optimized Value | Resultant Nanoparticle Size |

|---|---|---|

| Temperature | 90 °C | 6 nm |

| pH | 1 | |

| Concentration | 0.01 mmol/L |

Fabrication of Bimetallic Nanostructures through Electroless Plating

Bimetallic nanostructures, which combine gold with another metal, exhibit synergistic properties that are often superior to their monometallic counterparts. mdpi.com Electroless plating is a versatile method for creating these structures, and this compound can be used in the gold-containing plating solution. google.com

The process involves depositing a metal with a lower reduction potential than gold onto a substrate, followed by a reaction with a gold ion-containing solution. google.com This displacement reaction leads to the formation of gold nanostructures on the surface. By controlling the reaction conditions and the composition of the plating bath, bimetallic structures such as Au-Ag can be fabricated. nih.gov The use of a stable gold(I) precursor like the disulfite complex can provide better control over the deposition rate and the final morphology of the bimetallic nanostructure. This technique is valuable for creating materials with enhanced catalytic, optical, or electronic properties for applications in sensors and catalysis. google.comnih.gov

Application in Gas-Assisted Deposition Methods (e.g., CVD, FEBID/FIBID)

Gas-assisted deposition techniques like Chemical Vapor Deposition (CVD), Focused Electron Beam-Induced Deposition (FEBID), and Focused Ion Beam-Induced Deposition (FIBID) are powerful tools for the direct-write fabrication of nanoscale architectures. nih.govdigitellinc.comjhu.edu A critical requirement for these methods is the availability of suitable precursor molecules that are volatile and can be decomposed cleanly by heat, electrons, or ions. nih.govumn.edu

While many traditional gold precursors are thermally unstable or air-sensitive, research is focused on developing new, user-friendly gold(I) complexes for these applications. nih.gov Although this compound itself is a salt and not volatile, its underlying gold(I)-sulfur chemistry is relevant. The design of volatile gold(I) complexes often incorporates ligands that stabilize the Au(I) center while allowing for sublimation and subsequent decomposition. nih.govnih.gov The goal is to design precursors that decompose locally under the influence of a focused electron or ion beam, leaving behind a high-purity gold deposit without contaminating byproducts from the ligands. jhu.edu The development of such precursors is essential for advancing the additive manufacturing of functional 3D nanostructures. nih.gov

Catalytic Applications in Organic Transformations

Gold nanoparticles have emerged as highly effective catalysts for a wide range of organic reactions, including oxidations and carbon-carbon coupling reactions. researchgate.netresearchgate.nethilarispublisher.commdpi.com The catalytic performance of AuNPs is strongly influenced by their size, shape, and, crucially, the nature of their surface. d-nb.infomdpi.com The choice of precursor, such as this compound, can have a lasting impact on the properties of the resulting nanoparticles and their subsequent catalytic activity.

Gold(I)-Catalyzed Reactions Involving Sulfur Functionalities

The strong affinity between the "soft" gold(I) cation and "soft" sulfur donor atoms is a fundamental aspect of its coordination chemistry. This strong Au-S interaction not only stabilizes the precursor itself but also plays a key role in gold-catalyzed organic reactions where sulfur-containing molecules are involved.

Gold(I) complexes have been shown to be effective catalysts for transformations such as the cycloisomerization of sulfur ylides to form dihydrobenzo[b]thiepines. researchgate.netnih.gov In these reactions, the gold catalyst activates π-systems like alkynes, making them susceptible to nucleophilic attack by the sulfur ylide. nih.gov This type of atom-economical reaction proceeds under mild conditions and highlights the unique reactivity that gold(I) catalysts bring to organic synthesis involving sulfur functionalities. researchgate.net The interaction between the gold catalyst and sulfur-containing substrates or intermediates is often key to the reaction mechanism and selectivity. researchgate.net

| Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Cycloisomerization | Sulfur Ylides and Alkynes | Dihydrobenzo[b]thiepines | researchgate.netnih.gov |

| Selective Reduction | Multifunctional Aromatic Nitro Compounds | Aromatic Amines | rug.nl |

| Oxidation | Alcohols, CO | Aldehydes, CO₂ | mdpi.comfudan.edu.cn |

Surface-Dependent Catalytic Activity of Gold Nanoparticles Derived from Sulfite Precursors

The method of preparation and the precursor used to synthesize AuNPs can significantly affect their final catalytic properties. mdpi.com When this compound is used as a precursor, residual sulfite or sulfate (B86663) species may adsorb onto the nanoparticle surface, modifying its electronic properties and interaction with reactants.

Interfacial Chemistry and Surface Modification

The unique properties of this compound, also known as sodium gold sulfite, make it a significant compound in the realm of materials science, particularly in the modification of surfaces and the fabrication of gold-based functional materials. Its role in these advanced applications is deeply rooted in the fundamental interactions between sulfur-containing ligands and gold surfaces.

Insights into Sulfur-Gold Surface Bonding (from related SAM studies)

The exceptional affinity between sulfur and gold is a cornerstone of nanoscience and surface chemistry, most prominently demonstrated in the study of self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces. While direct studies on the surface bonding of the disulfite complex are less common, extensive research on related sulfur-gold interactions provides critical insights. Spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Scattering (SERS), have been instrumental in elucidating the nature of the species that form on a gold surface when it is exposed to thiosulfate (B1220275) solutions.

Research has shown that when a gold surface is in contact with a thiosulfate solution, various sulfur species can be identified. XPS studies have revealed S 2p binding energies that correspond to the formation of metal sulfides and pyritic sulfur (S₂²⁻) on the gold surface. griffith.edu.au In some instances, a tetrathionate-like species adsorbed on the surface has also been detected. griffith.edu.au SERS investigations have further identified bands characteristic of S-S bonding and the presence of gold(I) sulfide (B99878) (Au₂S). griffith.edu.au Over extended periods, the surface can evolve to show characteristics of an Au-S₈ structure. griffith.edu.au

In the context of gold dissolution in thiosulfate solutions, which is a key process in environmentally benign gold extraction, surface passivation can occur due to the formation of elemental sulfur and metal sulfides on the gold surface. mdpi.commdpi.com XPS analysis of gold surfaces after exposure to a cobalt-ammonia-thiosulfate system confirmed the presence of sulfur species, including S²⁻ in cobalt sulfide (CoS) and elemental sulfur (S₈). mdpi.com The formation of these surface layers is a critical factor that influences the kinetics and mechanisms of reactions at the gold interface.

These studies on related systems suggest that the interaction of this compound with a gold surface is not a simple adsorption of the [Au(SO₃)₂]³⁻ complex. Instead, a complex interfacial chemistry is at play, involving the potential for decomposition of the sulfite/thiosulfate ligands and the formation of various gold-sulfur species directly on the surface. This understanding is crucial for controlling the properties of gold films and nanoparticles produced using this precursor.

Development of Gold-Based Functional Materials

This compound and related thiosulfate-sulfite solutions are pivotal in the development of advanced gold-based functional materials, primarily through electrodeposition of thin films and the chemical synthesis of nanoparticles. These materials are of great interest in electronics, optics, and catalysis.

Electrodeposited Gold Films for Electronic Applications

A significant application of this compound is in non-cyanide electroplating baths for producing soft gold deposits for the electronics industry. semanticscholar.orgelsevierpure.com These baths, typically operating at near-neutral pH, are more environmentally friendly than traditional cyanide-based systems and are compatible with photoresists used in microfabrication. semanticscholar.orgnmfrc.org The properties of the resulting gold films, such as hardness, sulfur content, and microstructure, can be tailored by controlling the electrodeposition parameters.

The addition of sulfite to gold thiosulfate electrolytes has been shown to result in smoother and more uniform gold layers. researchgate.net The hardness of the deposited gold is a critical parameter for applications such as wire bonding. Research has shown that the Vickers hardness of the gold deposits can be controlled, for instance, by the concentration of the complexing agents and the addition of certain ions. elsevierpure.com

Below is a data table summarizing the properties of soft gold films electrodeposited from a thiosulfate-sulfite bath under different conditions.

Properties of Electrodeposited Soft Gold from a Thiosulfate-Sulfite Bath

| Condition | Vickers Hardness (kg/mm²) | Sulfur Content | Reference |

|---|---|---|---|

| As-deposited | ~80 | Variable | elsevierpure.com |

| Annealed at 350°C for 30 min in air | ~50 | Lowered | elsevierpure.com |

| High concentration of complexing agents | Decreased | Decreased | elsevierpure.com |

| Addition of Thallium(I) ions | Decreased | Decreased | elsevierpure.com |

Synthesis of Gold Nanoparticles

Gold(I) thiosulfate complexes, closely related to this compound, are also utilized in the synthesis of gold nanoparticles with controlled shapes and optical properties. nih.govnih.gov The conventional one-step reduction of a gold salt with sodium thiosulfate can lead to a polydisperse sample of nanoparticles, including icosahedral particles, nanoplates, and small spheres. nih.govnih.gov

The different shapes of the nanoparticles give rise to distinct optical properties, which is a key feature for their application in areas like biomedical imaging and photothermal therapy. nih.gov For instance, icosahedral nanoparticles typically exhibit a surface plasmon resonance (SPR) peak in the visible range, while gold nanoplates show a characteristic SPR peak in the near-infrared (NIR) region. nih.govnih.gov

The following table presents data on the types of gold nanoparticles synthesized using a sodium thiosulfate reduction method and their corresponding optical properties.

Characteristics of Gold Nanoparticles Synthesized with Sodium Thiosulfate

| Nanoparticle Shape | Typical Surface Plasmon Resonance (SPR) Peak | Reference |

|---|---|---|

| Icosahedral Gold Particles | Visible range (blue-shifted absorbance) | nih.govnih.gov |

| Gold Nanoplates | Near-Infrared (NIR) region | nih.govnih.gov |

| Small Gold Spheres | Visible range | nih.govnih.gov |

The ability to generate gold nanoparticles with tunable optical properties through a relatively simple aqueous-based synthesis route highlights the importance of gold(I) thiosulfate/sulfite chemistry in the bottom-up fabrication of functional nanomaterials.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing trisodium gold(1+) disulfite with controlled particle size and purity?

- Methodological Answer : Synthesis typically involves reducing gold(III) chloride (HAuCl₄) with sulfite ions (SO₃²⁻) under alkaline conditions. Key parameters include:

-

Reductant concentration : Excess sulfite ensures complete reduction of Au³⁺ to Au⁺.

-

Temperature control : Lower temperatures (<50°C) minimize side reactions (e.g., disproportionation of sulfite).

-

Stabilizing agents : Sodium citrate or polymers (e.g., PVP) prevent aggregation .

-

Characterization : Use UV-Vis spectroscopy (λ ~520 nm for Au nanoparticles) and TEM for particle size distribution .

Parameter Optimal Range Impact on Synthesis [SO₃²⁻]/[Au³⁺] molar ratio 3:1 to 5:1 Ensures complete reduction pH 8–10 (NaOH-regulated) Stabilizes Au⁺-sulfite complexes Reaction time 1–2 hours Balances nucleation and growth phases

Q. How can researchers validate the purity and structural integrity of trisodium gold(1+) disulfite?

- Methodological Answer :

- Elemental analysis : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies Au and Na content against theoretical values (Au: ~28.9%, Na: ~19.9%) .

- Vibrational spectroscopy : FT-IR identifies S–O stretching (990–1050 cm⁻¹) and Au–S bonding (450–500 cm⁻¹) .

- X-ray diffraction (XRD) : Compare peaks with reference data (e.g., JCPDS 00-047-1317) to confirm crystallinity .

Q. What experimental conditions influence the stability of trisodium gold(1+) disulfite in aqueous solutions?

- Methodological Answer : Stability depends on:

- pH : Degrades below pH 7 due to sulfite oxidation to sulfate .

- Light exposure : UV light accelerates Au⁺ reduction to Au⁰ nanoparticles; use amber vials .

- Oxygen exclusion : Argon purging prevents sulfite oxidation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nucleation/growth kinetics of trisodium gold(1+) disulfite-derived colloids?

- Methodological Answer : Conflicting growth models (e.g., diffusion-limited vs. reaction-limited) arise from:

-

Heterogeneous nucleation : Impurities or reactor surfaces act as nucleation sites, skewing size distributions .

-

In situ monitoring : Use stopped-flow spectroscopy or SAXS to track real-time kinetics .

-

Computational modeling : Density functional theory (DFT) predicts ligand-Au binding energies to clarify reduction pathways .

Case Study : Turkevich et al. observed exponential growth laws in colloidal Au systems, attributing deviations to competing reductants .

Q. What interdisciplinary approaches enhance the application of trisodium gold(1+) disulfite in catalysis or biomedicine?

- Methodological Answer :

- Catalysis : Pair with TiO₂ for plasmon-enhanced photocatalysis; monitor activity via methylene blue degradation assays .

- Biomedicine : Functionalize with thiolated PEG for drug delivery; assess cytotoxicity via MTT assays (IC₅₀ >100 µg/mL for biocompatibility) .

Q. How should researchers address discrepancies in reported Au–sulfite complexation constants?

- Methodological Answer : Variability arises from:

- Ionic strength : Use Davies equation to correct stability constants (log β) for Na⁺ interference .

- Speciation modeling : Software like PHREEQC identifies dominant species (e.g., [Au(SO₃)₂]³⁻ vs. [Au(SO₃)(OH)]⁻) under varying pH .

Methodological Framework for Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.